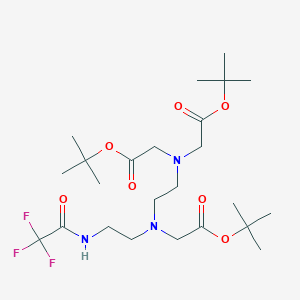
Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)” is a biochemical used for proteomics research . It has a molecular formula of C24H42F3N3O7 and a molecular weight of 541.6 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular formula of C24H42F3N3O7 . The IUPAC name for this compound is tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate . Unfortunately, a 3D structure is not available as conformer generation is disallowed due to the compound being too flexible .Physical And Chemical Properties Analysis
This compound has a molecular weight of 541.6 g/mol . It has a computed XLogP3-AA value of 3.4, which is a measure of its lipophilicity . It has one hydrogen bond donor and twelve hydrogen bond acceptors . The compound has a rotatable bond count of 18, indicating a high degree of molecular flexibility . Its exact mass and monoisotopic mass are both 541.29748517 g/mol . The topological polar surface area is 115 Ų, and it has a heavy atom count of 37 .Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibition
Diethylenetriaminetriacetic acid trifluoroacetamide tri(tert-butyl ester) is involved in the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid. These compounds are significant due to their inhibitory effect on human thymidylate synthase, an enzyme crucial for DNA synthesis. The tert-butyl group serves as a carboxyl protecting group, preventing transpeptidation and facilitating the synthesis process. The compounds exhibit increased inhibitory potency against thymidylate synthase, making them potential candidates for therapeutic applications in conditions where inhibition of DNA synthesis is desired (Pawełczak et al., 1989).
Chemoselective Deprotection and Synthesis
The compound plays a crucial role in the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under phase transfer catalysis conditions, leading to the synthesis of tert-butyl 2-aminocarboxylates. This process is significant for the preparation of aminocarboxylates, which are useful intermediates in the synthesis of various pharmaceutical and bioactive compounds. The method provides a reliable and efficient approach to obtain these compounds with high yields, demonstrating the compound's utility in synthetic organic chemistry (Albanese et al., 1997).
MRI Contrast Agent Development
Diethylenetriaminetriacetic acid trifluoroacetamide tri(tert-butyl ester) is also instrumental in the development of magnetic resonance imaging (MRI) contrast agents. Specifically, it is used in the synthesis of gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA)-terminated poly(propylene imine) dendrimers. These dendrimers, acting as contrast agents, enhance the quality of MRI by improving the visibility of internal structures. This advancement in MRI technology could lead to more precise and detailed diagnostic imaging, aiding in the early detection and treatment of various medical conditions (Langereis et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42F3N3O7/c1-21(2,3)35-17(31)14-29(11-10-28-20(34)24(25,26)27)12-13-30(15-18(32)36-22(4,5)6)16-19(33)37-23(7,8)9/h10-16H2,1-9H3,(H,28,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVPJOYSURPZDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCNC(=O)C(F)(F)F)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42F3N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441289 |
Source


|
| Record name | AGN-PC-0N61Y5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester) | |
CAS RN |
180152-84-5 |
Source


|
| Record name | AGN-PC-0N61Y5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)
![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)
![5,6-Dinitroso-1,3,4,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B138993.png)
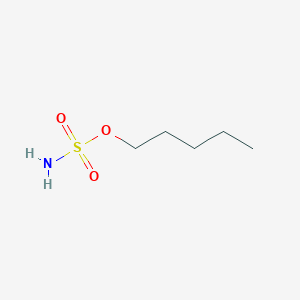
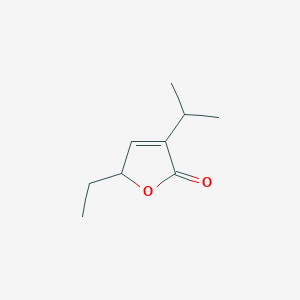
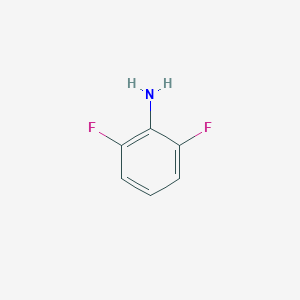
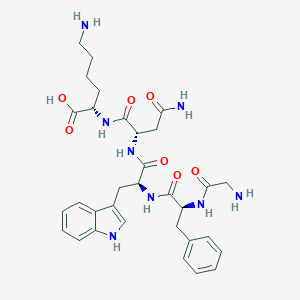
![1-Ethyl-2-([7-([1-ethylnaphtho[1,2-D][1,3]thiazol-2(1H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)naphtho[1,2-D][1,3]thiazol-1-ium iodide](/img/structure/B139002.png)
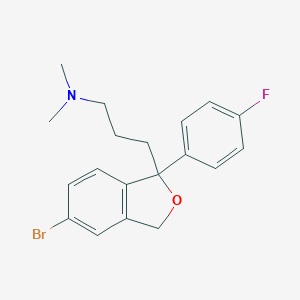
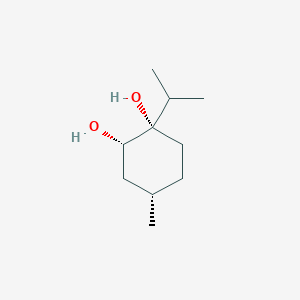
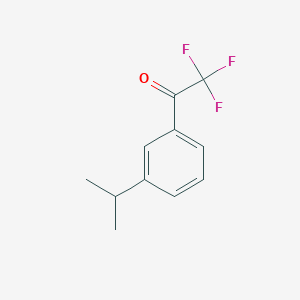
![(3R,4R,4As,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde](/img/structure/B139009.png)
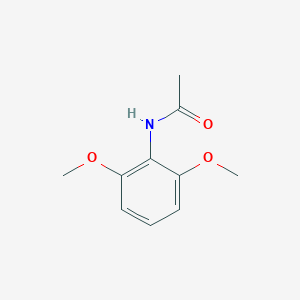
![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)